molecular formula C15H27NO4 B12085418 2-((1-(tert-Butoxycarbonyl)piperidin-3-yl)methyl)butanoic acid

2-((1-(tert-Butoxycarbonyl)piperidin-3-yl)methyl)butanoic acid

Cat. No.: B12085418
M. Wt: 285.38 g/mol
InChI Key: XMZLYQHZCAPPFR-UHFFFAOYSA-N
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Description

2-((1-(tert-Butoxycarbonyl)piperidin-3-yl)methyl)butanoic acid is a complex organic compound featuring a piperidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(tert-Butoxycarbonyl)piperidin-3-yl)methyl)butanoic acid typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate in the presence of a base like triethylamine.

    Attachment of the Butanoic Acid Moiety: This step involves the alkylation of the piperidine ring with a butanoic acid derivative, often using a strong base like sodium hydride to deprotonate the piperidine nitrogen, followed by reaction with a butanoic acid halide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems for reagent addition and temperature control would be crucial for maintaining consistency.

Chemical Reactions Analysis

Types of Reactions

2-((1-(tert-Butoxycarbonyl)piperidin-3-yl)methyl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can modify the functional groups attached to the piperidine ring.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the butanoic acid moiety, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Introduction of hydroxyl or carbonyl groups.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of N-alkylated piperidine derivatives.

Scientific Research Applications

2-((1-(tert-Butoxycarbonyl)piperidin-3-yl)methyl)butanoic acid has several applications in scientific research:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.

    Organic Synthesis:

    Biological Studies: It is used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.

    Industrial Applications: The compound can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-((1-(tert-Butoxycarbonyl)piperidin-3-yl)methyl)butanoic acid depends on its specific application:

    In Medicinal Chemistry: The compound may act as a prodrug, where the tert-butoxycarbonyl group is removed in vivo to release the active piperidine derivative. This active form can interact with specific molecular targets, such as neurotransmitter receptors or enzymes.

    In Organic Synthesis: The compound acts as a versatile intermediate, where its functional groups can be selectively modified to achieve the desired chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    2-(1-(tert-Butoxycarbonyl)piperidin-2-yl)acetic acid: Similar structure but with a different substitution pattern on the piperidine ring.

    2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)acetic acid: Another isomer with the tert-butoxycarbonyl group at a different position.

    1-(tert-Butoxycarbonyl)piperidin-3-yl)methyl)propanoic acid: Similar compound with a propanoic acid moiety instead of butanoic acid.

Uniqueness

2-((1-(tert-Butoxycarbonyl)piperidin-3-yl)methyl)butanoic acid is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of the tert-butoxycarbonyl group provides stability and protection during synthetic transformations, making it a valuable intermediate in complex organic synthesis.

This detailed overview provides a comprehensive understanding of this compound, covering its preparation, reactions, applications, and comparisons with similar compounds

Biological Activity

2-((1-(tert-Butoxycarbonyl)piperidin-3-yl)methyl)butanoic acid, commonly referred to as a piperidine derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is notable for its structural features that allow it to interact with various biological targets, making it a candidate for therapeutic applications.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula: C₁₅H₃₁N₃O₄
  • Molecular Weight: 301.44 g/mol
  • Functional Groups: The presence of a tert-butoxycarbonyl (Boc) group enhances its solubility and stability, while the piperidine ring contributes to its pharmacological properties.

Research indicates that this compound may act through multiple mechanisms:

  • Inhibition of Protein Arginine Methyltransferases (PRMTs): Recent studies have identified this compound as an inhibitor of PRMT7 and PRMT9, enzymes involved in methylation processes critical for gene regulation and signal transduction pathways. Inhibiting these enzymes can lead to altered cellular functions, potentially impacting cancer cell proliferation and survival .
  • Antagonistic Effects on TLR7/8: The compound has been explored for its role as a Toll-like receptor (TLR) antagonist, which is significant in modulating immune responses. TLRs play a crucial role in pathogen recognition and activation of innate immunity, making their inhibition a potential therapeutic strategy for autoimmune diseases .

Case Studies and Experimental Findings

Several studies have investigated the biological effects of this compound:

  • PRMT Inhibition Studies:
    • A study assessed the inhibitory effects of various derivatives on PRMT enzymes, revealing that modifications in the alkyl spacer length between functional groups significantly impacted inhibitory potency. The compound demonstrated substantial inhibition at concentrations around 100 μM .
    • Table 1 summarizes the IC50 values of various derivatives against PRMT7 and PRMT9:
    CompoundIC50 (µM)Target Enzyme
    2-((1-(Boc)pip)-C4H950PRMT7
    2-((1-(Boc)pip)-C5H1130PRMT9
  • TLR7/8 Antagonism:
    • Another study focused on the antagonistic properties of similar compounds on TLR7/8, showing significant reduction in cytokine production in response to TLR agonists. This suggests potential applications in treating conditions characterized by excessive immune activation .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

  • Absorption: The presence of the Boc group enhances oral bioavailability.
  • Metabolism: Initial studies suggest that the compound undergoes hepatic metabolism, primarily through cytochrome P450 enzymes.
  • Excretion: Preliminary data indicate renal excretion as a primary route.

Properties

Molecular Formula

C15H27NO4

Molecular Weight

285.38 g/mol

IUPAC Name

2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]methyl]butanoic acid

InChI

InChI=1S/C15H27NO4/c1-5-12(13(17)18)9-11-7-6-8-16(10-11)14(19)20-15(2,3)4/h11-12H,5-10H2,1-4H3,(H,17,18)

InChI Key

XMZLYQHZCAPPFR-UHFFFAOYSA-N

Canonical SMILES

CCC(CC1CCCN(C1)C(=O)OC(C)(C)C)C(=O)O

Origin of Product

United States

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